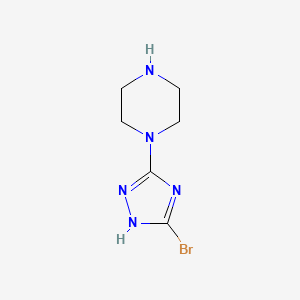

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine

Description

1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-triazole moiety substituted with a bromine atom at the 5-position. This structural motif combines the electron-rich piperazine ring (a six-membered diamine) with the aromatic triazole system, which is often associated with diverse biological activities, including antifungal, CNS receptor modulation, and kinase inhibition . The bromine atom introduces steric bulk and electronic effects that may enhance binding specificity or metabolic stability compared to non-halogenated analogues.

Properties

IUPAC Name |

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN5/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSRTTBKEGQYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Direct Amination

The primary route involves the reaction of 5-bromo-1H-1,2,4-triazole (1) with piperazine (2) under basic conditions. Polar aprotic solvents such as dimethylformamide (DMF) facilitate the substitution by stabilizing the transition state.

Representative Protocol:

-

Reactants: 5-Bromo-1H-1,2,4-triazole (1.0 equiv), piperazine (1.2 equiv)

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: DMF (3 mL/mmol)

Mechanistic Insight:

The bromine atom at C5 acts as a leaving group, enabling nucleophilic attack by the primary amine of piperazine. The base deprotonates piperazine, enhancing its nucleophilicity. Steric hindrance from the triazole ring directs substitution to the 3-position, as confirmed by X-ray crystallography.

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring-opening and recyclization steps, reducing reaction times from hours to minutes. This method is advantageous for scaling and minimizing side products.

Protocol:

-

Reactants: N-Guanidinosuccinimide (precursor to 1 ), piperazine

-

Solvent: Ethanol

-

Conditions: Microwave irradiation (100°C, 150 W, 20 minutes).

Outcome:

Enhanced regioselectivity and reduced dimerization of piperazine, yielding 76% of the target compound.

Copper-Catalyzed Coupling Reactions

Optimization Strategies and Critical Parameters

Solvent and Base Selection

-

DMF vs. DCM: DMF increases reaction rates due to higher polarity, but DCM is preferred for copper-mediated couplings.

-

Base Strength: Strong bases (e.g., NaH) improve yields but risk over-alkylation; weaker bases (K₂CO₃) balance reactivity and selectivity.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 0°C | 83 |

| DCM | Cu(OAc)₂ | RT | 50 |

| Ethanol | None | 100°C (MW) | 76 |

Temperature and Reaction Time

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (10–90%) isolates the product.

-

Recrystallization: Ethanol/water mixtures achieve >95% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

X-Ray Crystallography

Single-crystal analysis verifies the triazole ring’s planar structure and piperazine orientation.

Challenges and Mitigation Strategies

Di-Substitution of Piperazine

-

Mitigation: Use stoichiometric piperazine (1:1 ratio) and bulky bases (e.g., DIPEA) to limit over-alkylation.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

- Substituted triazoles, depending on the nucleophile used.

- Oxidized or reduced derivatives of the triazole ring.

- Coupled products with various aryl or alkyl groups.

Scientific Research Applications

1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antifungal, antibacterial, or anticancer activities.

Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in receptor binding studies.

Material Science: It is utilized in the development of new materials with specific electronic or photonic properties.

Industry: The compound is used in the synthesis of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole-piperazine scaffold is highly modular. Key structural analogues include:

Key Observations :

- Halogenation : The bromine atom in the target compound may improve binding to hydrophobic pockets in biological targets compared to methyl or hydrogen substituents .

- Ring Type : Replacing triazole with oxadiazole (as in ) reduces aromaticity and alters hydrogen-bonding capacity .

Functional Comparison: Pharmacological and Biochemical Profiles

Antifungal Activity

Triazole-piperazine hybrids are prominent in antifungal drug development. For example:

- Fluconazole Derivatives : highlights that introducing piperazine side chains to triazole derivatives significantly enhances antifungal activity. Compounds with piperazine exhibited MIC values 4-fold lower than fluconazole against Candida albicans .

- Role of Bromine : While direct data on the target compound’s antifungal activity is lacking, bromine’s electronegativity may enhance interactions with fungal cytochrome P450 enzymes, similar to fluorinated analogues in .

CNS Receptor Modulation

- Serotonergic Activity: Piperazine derivatives like 3-TFMPP () show affinity for 5-HT1A and 5-HT7 receptors.

- hERG Channel Affinity : Piperazine scaffolds with phenylpropyl groups (e.g., 1-(3-phenylpropyl)piperazine in ) exhibit medium hERG affinity (pK ~5), posing cardiac toxicity risks. The bromo-triazole group may lower hERG binding due to reduced lipophilicity .

Kinase Inhibition

- PI3Kδ Selectivity: demonstrates that six-membered piperazine rings improve PI3Kδ inhibition (IC50: 96–1892 nM) compared to five-membered amines.

Biological Activity

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that incorporates a piperazine ring and a 5-bromo-1H-1,2,4-triazole moiety. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The presence of the bromine atom and the piperazine structure enhances its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine can be represented as follows:

This compound features:

- A piperazine ring which contributes to its solubility and bioavailability.

- A triazole ring that is known for its ability to interact with various biological targets.

The biological activity of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine is primarily attributed to its ability to bind with specific enzymes or receptors. The triazole moiety can inhibit enzymes involved in metabolic pathways, while the piperazine enhances binding affinity. This compound has shown potential as an enzyme inhibitor and a ligand in receptor binding studies.

Antimicrobial Activity

Research indicates that 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics.

These results highlight its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | |

| MCF7 (breast cancer) | 12.0 | |

| A549 (lung cancer) | 20.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Antifungal Activity

The antifungal properties of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine have also been documented. It demonstrates activity against several fungal strains:

This suggests its potential utility in treating fungal infections.

Case Studies

Several studies have highlighted the efficacy of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine in various biological assays:

- Anticancer Study : In vitro studies conducted on HeLa cells showed that treatment with this compound resulted in significant cell death compared to control groups .

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity against resistant strains of bacteria when compared to traditional antibiotics .

- Molecular Docking Studies : Computational studies revealed strong binding interactions between the compound and target enzymes involved in bacterial metabolism, supporting its role as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine, and how are intermediates characterized?

- Methodology : Synthesis typically involves nucleophilic substitution or click chemistry. For example, propargyl bromide reacts with piperazine derivatives in DMF under basic conditions (e.g., K₂CO₃), followed by purification via silica gel chromatography (ethyl acetate/hexane). Key intermediates are characterized using elemental analysis, NMR (¹H/¹³C), and mass spectrometry to confirm regiochemistry and purity .

- Data : Spectral data (e.g., δ 3.2–3.8 ppm for piperazine protons in ¹H NMR) and elemental composition (C, H, N, Br) are critical for validation .

Q. How is the local anesthetic activity of piperazine derivatives experimentally evaluated?

- Methodology : In vivo infiltration anesthesia models in rodents measure the duration and efficacy of sensory blockade. Compounds are administered subcutaneously, and responses to mechanical/thermal stimuli are recorded. Activity is quantified using mean anesthetic indexes (e.g., latency period) with standard deviations across test groups .

- Data : Table V in reports mean latency periods (e.g., 15–45 min) for derivatives, with statistical significance assessed via ANOVA .

Q. What structural features of piperazine derivatives influence their thermal stability?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions. Supramolecular interactions (e.g., hydrogen bonding in inclusion complexes) enhance stability .

- Data : Piperazine inclusion complexes show decomposition temperatures >200°C, attributed to host-guest interactions .

Advanced Research Questions

Q. How can contradictions in biological activity data for 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine derivatives be resolved?

- Methodology : Discrepancies (e.g., low activity despite predicted binding affinity) may arise from pharmacokinetic factors like solubility or metabolic instability. Parallel assays (e.g., in vitro receptor binding + in vivo efficacy studies) and ADME profiling (e.g., microsomal stability tests) clarify mechanisms .

- Case Study : Modified derivatives with β-cyclodextran show reduced toxicity but lower activity due to steric hindrance, highlighting the need for structure-activity relationship (SAR) optimization .

Q. What computational strategies predict the antiviral potential of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding to viral targets (e.g., CHIKV capsid protein). Free energy calculations (MM-PBSA/GBSA) and MD simulations assess binding stability. Experimental validation via plaque reduction assays confirms computational predictions .

- Data : Piperazine derivatives show binding free energies of −8.5 to −10.2 kcal/mol to CHIKV targets, correlating with IC₅₀ values of 10–50 µM in antiviral assays .

Q. How does the bromo-triazole substituent influence piperazine’s CO₂ capture efficiency in flue gas systems?

- Methodology : Gas-liquid absorption experiments in membrane contactors measure CO₂ absorption rates (mmol/L·s) using blends of K₂CO₃ and piperazine derivatives. FTIR or titration quantifies bicarbonate formation. Stability is tested under cyclic loading/unloading conditions .

- Data : Piperazine-promoted solvents achieve >90% CO₂ capture efficiency at 40–60°C but face challenges like solvent volatility (e.g., 15–20% loss after 10 cycles) .

Q. What strategies optimize the pKa of piperazine linkers in PROTACs for enhanced cellular uptake?

- Methodology : Experimental pKa determination (Sirius T3) and in silico prediction (MoKa software) guide linker design. Piperazine’s basicity is modulated via substituents (e.g., electron-withdrawing groups lower pKa from 9.8 to 7.2), improving solubility and target engagement .

- Case Study : PROTACs with fluorinated piperazine linkers show 2–3-fold higher degradation efficiency (DC₅₀ = 50–100 nM) compared to unmodified analogs .

Data Contradiction and Validation

Q. Why do some studies report antiplatelet activity for piperazine derivatives while others show limited efficacy?

- Analysis : Variations in assay conditions (e.g., platelet-rich plasma vs. whole blood) and structural modifications (e.g., bromo vs. chloro substituents) alter activity. Meta-analyses of IC₅₀ values across studies (e.g., 5–100 µM) identify optimal substituent patterns .

Q. How reliable are GC-EI-MS libraries for identifying novel piperazine analogs?

- Methodology : Spectral matching (≥90% similarity) and retention index calibration reduce false positives. Multivariate analysis (PCA/LDA) distinguishes isomers (e.g., 3-CPP vs. 4-CPP) based on fragment ions (m/z 154, 176) .

Key Challenges and Future Directions

- SAR Optimization : Balancing electron-withdrawing (Br) and bulky groups to enhance target selectivity .

- Solvent Stability : Mitigating piperazine volatility in CO₂ capture via co-solvents (e.g., PEG) .

- Toxicity Mitigation : Prodrug strategies (e.g., ester prodrugs) to reduce hepatotoxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.